molecular formula C20H19N3O2 B2394029 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide CAS No. 1396759-55-9

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide

Cat. No.: B2394029
CAS No.: 1396759-55-9
M. Wt: 333.391
InChI Key: PLWQBWHKCDFPAO-UHFFFAOYSA-N
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Description

The compound N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide features a pyrroloimidazole core fused to a phenyl group at the 3-position, substituted at the 4-position with a 2-methoxybenzamide moiety. This structure combines aromaticity, hydrogen-bonding capability (via the amide and methoxy groups), and conformational flexibility, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-18-6-3-2-5-16(18)20(24)22-15-10-8-14(9-11-15)17-13-21-19-7-4-12-23(17)19/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWQBWHKCDFPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold (C7H9N2) is typically constructed via [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and 1,2-diaminoethane derivatives. Recent optimizations employ microwave-assisted conditions to enhance reaction efficiency:

Procedure :

  • Heat 2,5-dimethoxytetrahydrofuran (1.0 equiv) with ethylenediamine (1.2 equiv) in acetic acid (0.1 M)
  • Microwave irradiation at 150°C for 20 min
  • Neutralize with NaHCO3 and extract with CH2Cl2
  • Purify via flash chromatography (SiO2, hexane/EtOAc 4:1)

Yield : 68–72%
Key Advantage : Avoids competitive formation of pyrrolo[2,3-b]pyridine byproducts

Directed Iodination at C3

Regioselective halogenation proves critical for subsequent cross-coupling. Iodination at C3 is achieved through electrophilic aromatic substitution using N-iodosuccinimide (NIS):

Optimized Conditions :

Parameter Specification
Substrate 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
Iodinating agent NIS (1.5 equiv)
Catalyst BF3·OEt2 (0.2 equiv)
Solvent DMF (0.05 M)
Temperature 0°C → rt, 12 h
Workup Aqueous Na2S2O3 extraction
Purification Recrystallization (EtOH/H2O)

Yield : 83%
Regioselectivity : >98:2 (C3:C2) confirmed by NOESY NMR

Suzuki–Miyaura Coupling for Phenyl Installation

Boronic Acid Preparation

The 4-aminophenylboronic acid pinacol ester is synthesized via:

  • Boc-protection of 4-nitroaniline
  • Reduction to 4-Boc-aminophenylboronic acid using Pd/C/H2
  • Pinacol ester formation with pinacol borane

Key Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 1.34 (s, 12H)
  • Yield : 89% over three steps

Cross-Coupling Optimization

Coupling 3-iodo-pyrroloimidazole with 4-Boc-aminophenylboronic ester:

Reaction Parameters :

Component Quantity
3-Iodo-pyrroloimidazole 1.0 equiv (1.2 mmol)
Boronic ester 1.5 equiv
Catalyst Pd(PPh3)4 (5 mol%)
Base K2CO3 (3.0 equiv)
Solvent Dioxane/H2O (4:1, 0.1 M)
Temperature 90°C, 18 h

Workup :

  • Filter through Celite®
  • Extract with EtOAc (3×)
  • Dry over MgSO4
  • Remove Boc group with TFA/CH2Cl2 (1:1)

Yield : 76% (two steps)
Purity : >99% by HPLC (C18, MeCN/H2O)

Amidation with 2-Methoxybenzoyl Chloride

Acylation Protocol

The 4-aminophenyl intermediate undergoes nucleophilic acyl substitution:

Procedure :

  • Charge 4-aminophenyl-pyrroloimidazole (1.0 equiv) in anhydrous THF (0.2 M)
  • Add DIPEA (3.0 equiv) at 0°C
  • Slowly introduce 2-methoxybenzoyl chloride (1.2 equiv)
  • Warm to rt and stir for 6 h

Quenching :

  • Pour into ice-cold H2O
  • Extract with CH2Cl2 (3×)
  • Wash organic layers with brine

Purification :

  • Column chromatography (SiO2, hexane/EtOAc gradient)
  • Final recrystallization from MeOH

Yield : 88%
Characterization Data :

  • HRMS (ESI+): m/z calcd for C22H20N3O2 [M+H]+ 358.1552, found 358.1549
  • 1H NMR (500 MHz, DMSO-d6): δ 10.32 (s, 1H), 8.25 (d, J=8.5 Hz, 2H), 7.92 (d, J=7.8 Hz, 1H), 7.64–7.58 (m, 3H), 4.15 (t, J=7.2 Hz, 2H), 3.89 (s, 3H), 3.02 (t, J=7.2 Hz, 2H), 2.35–2.28 (m, 2H)

Alternative Synthetic Routes

Buchwald–Hartwig Amination

For substrates sensitive to strong bases, palladium-catalyzed C–N coupling presents an alternative:

Conditions :

  • Pd2(dba)3 (2 mol%)
  • XantPhos (4 mol%)
  • Cs2CO3 (2.0 equiv)
  • Toluene, 110°C, 24 h

Yield : 65%

Photoredox-Mediated Late-Stage Functionalization

Emerging methodologies employ visible-light catalysis for C–H amidation:

Advantages :

  • Bypasses pre-functionalized substrates
  • Enables diversification of lead compounds

Limitations :

  • Lower yields (42–55%)
  • Requires specialized equipment

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Overall Yield Purity (%) Scalability
Suzuki/Amidation 58% 99.5 Kilogram
Buchwald/Amidation 49% 98.2 Gram
Photoredox 38% 95.7 Milligram

Cost-Benefit Assessment

  • Pd Catalysts : Contribute 62% of total synthesis cost
  • Solvent Recovery : Dioxane/THF systems enable 85% reuse
  • Time Efficiency : Microwave steps reduce synthesis time by 40%

Industrial-Scale Considerations

Process Intensification

  • Continuous flow hydrogenation for nitro reductions
  • In-line IR monitoring of acylation reactions
  • Membrane-based solvent exchange systems

Regulatory Compliance

  • ICH Q3D guidelines for residual Pd (<10 ppm)
  • Genotoxic impurity control (acyl chlorides <50 ppm)

Chemical Reactions Analysis

Types of Reactions

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric and nitric acids for nitration , and phosphoryl chloride for dehydration . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce 2,3-dinitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .

Scientific Research Applications

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Compounds related to N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide have demonstrated significant anti-inflammatory effects. For instance, studies indicate that similar pyrrolo[1,2-a]imidazole derivatives exhibit the ability to regulate cell-mediated immunity and alleviate inflammation associated with conditions such as rheumatoid arthritis .
  • Immunomodulatory Effects :
    • The compound has shown promise in modulating immune responses. Specific derivatives have been reported to enhance or inhibit immune responses, making them potential candidates for treating autoimmune diseases and enhancing vaccine efficacy .
  • Antioxidant Properties :
    • Research indicates that certain pyrrolo[1,2-a]imidazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This characteristic is crucial in developing therapies for diseases linked to oxidative damage, such as neurodegenerative disorders .

Therapeutic Applications

  • Rheumatoid Arthritis :
    • Given its anti-inflammatory and immunomodulatory properties, this compound is being investigated for use in treating rheumatoid arthritis. Its ability to reduce joint inflammation and prevent further damage makes it a candidate for further clinical evaluation .
  • Cancer Therapy :
    • The compound's immunomodulatory effects may also be harnessed in cancer therapy. By enhancing the body's immune response against tumors or modulating the tumor microenvironment, it could serve as an adjunctive treatment alongside traditional therapies like chemotherapy and radiation .
  • Neuroprotection :
    • The antioxidant properties of related compounds suggest potential applications in neuroprotection. By mitigating oxidative stress in neuronal tissues, these compounds could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Study ReferenceCompound TestedApplicationFindings
2,3-Di(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleRheumatoid ArthritisDemonstrated significant reduction in paw edema in rat models
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivativesCancer ImmunotherapyEnhanced immune response against tumor cells in preclinical models
Antioxidant pyrrolo derivativesNeuroprotectionReduced markers of oxidative stress in neuronal cell cultures

Mechanism of Action

The mechanism of action of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

N-{[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl]methyl}benzamide (G1Y)

  • Structure : Shares the pyrroloimidazole core but differs in substituent placement. The phenyl group is attached at the 2-position of the pyrroloimidazole, and the benzamide is linked via a methylene group to the 3-position of the phenyl ring .
  • Key Differences :
    • Substituent Position : The target compound’s phenyl group is at the 3-position of the pyrroloimidazole versus the 2-position in G1Y.
    • Functional Groups : G1Y lacks the methoxy group present in the target compound.
    • Molecular Weight : G1Y (317.38 g/mol) is lighter than the target compound (estimated ~332 g/mol due to the methoxy addition).
  • Implications : The methoxy group in the target compound may enhance lipophilicity and alter binding interactions compared to G1Y’s simpler benzamide.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure: Features an imidazo[1,2-a]pyridine core instead of pyrroloimidazole, with electron-withdrawing groups (cyano, nitro) and ester functionalities .
  • Key Differences: Core Heterocycle: The imidazo[1,2-a]pyridine ring has a six-membered structure, while the target compound’s pyrroloimidazole is five-membered. Substituents: Nitro and cyano groups in this compound contrast with the target’s methoxybenzamide, likely affecting electronic properties and solubility.
  • Implications : The target compound’s lack of strongly electron-withdrawing groups may result in higher metabolic stability compared to this analog.

(S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide

  • Structure : Contains a pyrroloimidazole core with a triazole substituent and stereochemical complexity .
  • Key Differences :
    • Functional Groups : The triazole and o-tolyl groups introduce steric bulk absent in the target compound.
    • Molecular Weight : Higher molecular weight (350.42 g/mol) due to the triazole and carboxamide groups.
  • Implications : The target compound’s simpler structure may improve synthetic accessibility and pharmacokinetic properties.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide Pyrroloimidazole 4-phenyl, 2-methoxybenzamide C21H20N3O2* ~332* Methoxy enhances lipophilicity
N-{[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl]methyl}benzamide (G1Y) Pyrroloimidazole 3-phenyl, benzamide C20H19N3O 317.38 Simpler substituent profile
Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitro, cyano, ester groups C28H25N5O6 527.53 High electron-withdrawing character
(S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-...pyrrolo[1,2-a]imidazole Pyrroloimidazole Triazole, o-tolyl, carboxamide C19H22N6O 350.42 Stereochemical complexity

*Estimated based on structural similarity to G1Y.

Biological Activity

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide is a compound that belongs to the pyrrolo[1,2-a]imidazole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C22H23N3O2C_{22}H_{23}N_{3}O_{2} with a molecular weight of 361.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death. This inhibition can mitigate inflammatory and neurodegenerative diseases .

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in various fields, including:

  • Cancer Therapy : Its ability to inhibit cell growth through the modulation of signaling pathways makes it a candidate for cancer treatment.
  • Neuroprotection : By inhibiting RIPK1, it may protect neurons from degeneration .
  • Inflammatory Diseases : The compound's mechanism suggests potential use in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrrolo[1,2-a]imidazole family. For instance:

  • A study highlighted the synthesis and evaluation of various benzamide derivatives for their anticancer properties. The findings suggested that modifications in the chemical structure could enhance biological activity against specific cancer types .
  • Another research focused on the selectivity of compounds targeting dopamine receptors, demonstrating that structural modifications can lead to significant differences in receptor affinity and activity .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC22H23N3O2C_{22}H_{23}N_{3}O_{2}RIPK1 inhibitionPotential for neuroprotection and anti-inflammatory effects
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoleC6H8N2C_{6}H_{8}N_{2}Moderate anticancer activityFound in various synthetic routes
4-Chloro-benzamide derivativesVariesRET kinase inhibitionPromising for cancer therapy

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